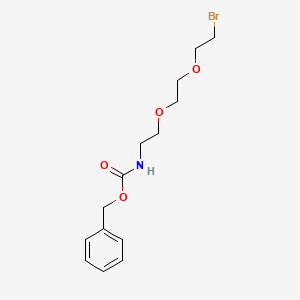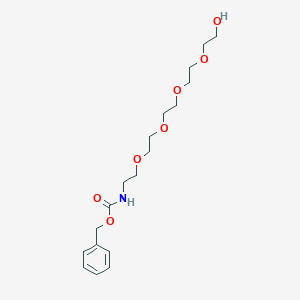
CbzNH-PEG6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CbzNH-PEG6-OH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Deprotection: The final step involves the removal of the Cbz protecting group under mild acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: CbzNH-PEG6-OH can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: CbzNH-PEG6-OH is widely used in the synthesis of bioconjugates and polymer-drug conjugates. Its PEG chain enhances the solubility and stability of the conjugated molecules, making it an essential tool in chemical synthesis .
Biology: In biological research, this compound is used to modify proteins and peptides. The PEGylation process helps to reduce immunogenicity and increase the half-life of therapeutic proteins .
Medicine: The compound is used in the development of drug delivery systems. PEGylation improves the pharmacokinetics and biodistribution of drugs, leading to better therapeutic outcomes .
Industry: this compound is used in the production of various industrial products, including coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of CbzNH-PEG6-OH primarily involves its ability to form stable conjugates with other molecules. The PEG chain provides steric hindrance, reducing the degradation and clearance of the conjugated molecules. This results in increased stability and prolonged circulation time in the body. The carbobenzoxy group protects the amine functionality during synthesis, ensuring that the desired product is obtained .
Comparison with Similar Compounds
CbzNH-PEG4-OH: Similar to CbzNH-PEG6-OH but with a shorter PEG chain.
CbzNH-PEG8-OH: Similar to this compound but with a longer PEG chain.
FmocNH-PEG6-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Uniqueness: this compound is unique due to its specific PEG chain length and the use of the carbobenzoxy protecting group. The PEG6 chain provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. The Cbz group offers effective protection during synthesis, ensuring high yields and purity of the final product .
Properties
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO8/c22-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-21-20(23)29-18-19-4-2-1-3-5-19/h1-5,22H,6-18H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOAEHJFLMCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
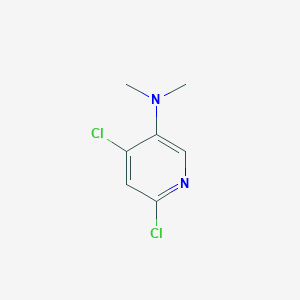
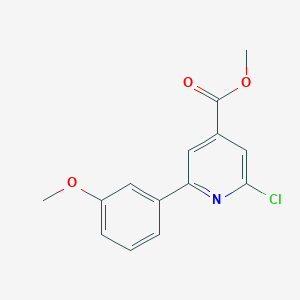
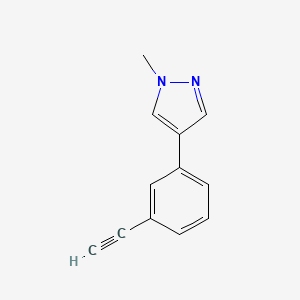

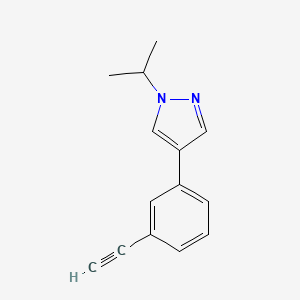
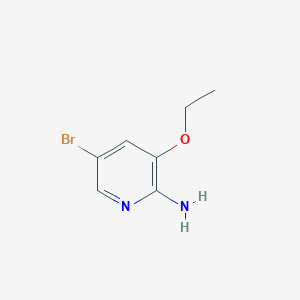
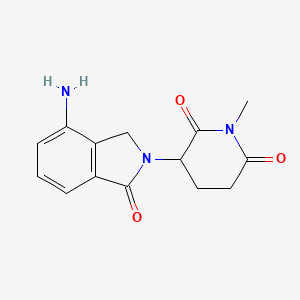
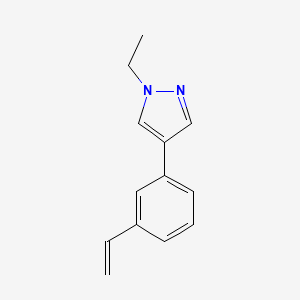
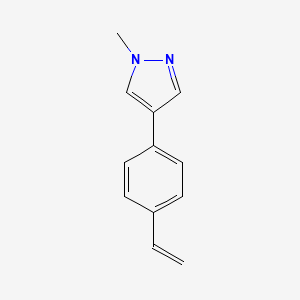
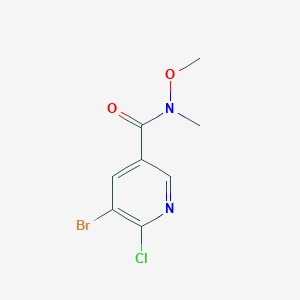
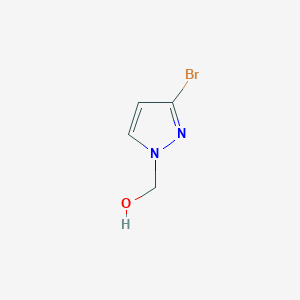
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol](/img/structure/B8116540.png)
